Lipophilicity (LogP) Comparison of 1-[1-(4-Fluorophenyl)propyl]piperazine with Unsubstituted Analog
The introduction of the N-propyl linker significantly increases lipophilicity compared to the unsubstituted 1-(4-fluorophenyl)piperazine core. The target compound exhibits a LogP value of approximately 2.46 , whereas its analog 1-(4-fluorophenyl)piperazine (CAS 2252-63-3) has a LogP of 1.629 [1]. This difference of ~0.83 LogP units can translate to a ~6.8-fold difference in octanol-water partition coefficient, impacting membrane permeability and CNS penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.46 |
| Comparator Or Baseline | 1-(4-Fluorophenyl)piperazine: LogP = 1.629 |
| Quantified Difference | ΔLogP ≈ +0.83 |
| Conditions | Predicted values based on chemical structure; target compound LogP from vendor data, comparator from chemical database. |
Why This Matters
Higher lipophilicity can improve blood-brain barrier permeability, a critical factor for CNS-targeted research applications.
- [1] Molbase. (n.d.). 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3) Properties. View Source
